2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide

Medicinal Chemistry Organic Synthesis Cross-Coupling

2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide (CAS 1427995-72-9) is a synthetic benzamide building block with molecular formula C₁₃H₁₃BrN₂O and a molecular weight of 293.16 g/mol. The compound features a 2-bromo-substituted benzamide core coupled to an N-methyl-N-(1-cyanocyclobutyl) moiety, where the ortho-bromine serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions.

Molecular Formula C13H13BrN2O
Molecular Weight 293.164
CAS No. 1427995-72-9
Cat. No. B2535573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide
CAS1427995-72-9
Molecular FormulaC13H13BrN2O
Molecular Weight293.164
Structural Identifiers
SMILESCN(C(=O)C1=CC=CC=C1Br)C2(CCC2)C#N
InChIInChI=1S/C13H13BrN2O/c1-16(13(9-15)7-4-8-13)12(17)10-5-2-3-6-11(10)14/h2-3,5-6H,4,7-8H2,1H3
InChIKeyPWFAPYZFBQWRBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide (CAS 1427995-72-9): Structural Identity and Building Block Classification


2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide (CAS 1427995-72-9) is a synthetic benzamide building block with molecular formula C₁₃H₁₃BrN₂O and a molecular weight of 293.16 g/mol . The compound features a 2-bromo-substituted benzamide core coupled to an N-methyl-N-(1-cyanocyclobutyl) moiety, where the ortho-bromine serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions . The 1-cyanocyclobutyl group is a conformationally constrained cyclobutane bearing a geminal nitrile, a motif that appears in bioactive molecules targeting the WDR5:MYC protein–protein interaction, as evidenced by X-ray co-crystal structures deposited in the Protein Data Bank (PDB 6U5Y) [1]. This compound is catalogued within the Enamine building block collection and is supplied at a typical purity of ≥95% for research use.

Why 2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide Cannot Be Replaced by Unsubstituted or Differently Halogenated Benzamide Analogs


Benzamide building blocks within the N-(1-cyanocyclobutyl)-N-methyl series are not functionally interchangeable. The 2-bromo substituent on the target compound uniquely enables Pd(0)-catalyzed cross-coupling chemistry (Suzuki, Buchwald–Hartwig, Sonogashira) at the ortho position of the benzamide ring, a reactivity profile absent in non-halogenated analogs such as N-(1-cyanocyclobutyl)benzamide (CAS 1306604-17-0) . When the bromine is moved to the 4-position or replaced with fluorine (as in CAS 1311607-03-0, the 4-fluoro derivative), both the electronic nature of the aryl ring and the available diversification vectors change, altering downstream SAR outcomes [1]. Furthermore, the N-methyl tertiary amide distinguishes this compound from secondary amide analogs such as 4-[(1-cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide (CAS 915087-26-2), where the NH linker introduces a hydrogen-bond donor that modifies conformational preferences and target engagement profiles. These structural differences mean that synthetic routes, intermediate reactivity, and final biological activity cannot be presumed equivalent across the series.

Quantitative Differentiation Evidence for 2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide (CAS 1427995-72-9) vs. Closest Analogs


Ortho-Bromo Synthetic Handle vs. Non-Halogenated Parent: Cross-Coupling Reactivity Advantage

The target compound bears a bromine atom at the ortho (2-) position of the benzamide ring, enabling oxidative addition to Pd(0) catalysts for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira cross-coupling reactions. The non-halogenated parent compound N-(1-cyanocyclobutyl)benzamide (CAS 1306604-17-0) lacks this reactive handle and cannot participate in these transformations without prior directed C–H activation . The presence of the electron-withdrawing amide carbonyl adjacent to the bromine further activates the C–Br bond toward oxidative addition compared to a simple bromobenzene.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Ortho- vs. Para-Bromo Substitution: Regiochemical Differentiation for Downstream Diversification

Among brominated N-(1-cyanocyclobutyl)-N-methylbenzamide analogs, the position of the bromine substituent determines which vector on the benzamide ring is available for derivatization. The target compound (ortho-bromo) positions the diversification handle adjacent to the amide carbonyl, influencing both steric and electronic properties of the resulting biaryl products. The related compound 5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide places bromine at the 5-position, offering a distinct exit vector . This regiochemical distinction is critical when the benzamide is used as a late-stage intermediate in structure–activity relationship (SAR) exploration, as the substitution pattern directly affects target binding geometry.

Medicinal Chemistry Structure–Activity Relationship Regioselective Synthesis

Cyanocyclobutyl N-Methylbenzamide Scaffold Engagement in WDR5:MYC Protein–Protein Interaction: Class-Level Evidence from X-Ray Crystallography

The N-(1-cyanocyclobutyl)-N-methylbenzamide substructure is a validated pharmacophore for engaging the WDR5 protein. The X-ray co-crystal structure PDB 6U5Y (resolution 1.53 Å) shows 3-{[(5-bromo-3-chloro-2-hydroxyphenyl)sulfonyl]amino}-5-(1-cyanocyclobutyl)-2-hydroxy-N-methylbenzamide bound to WDR5, with the 1-cyanocyclobutyl group occupying a hydrophobic pocket and the nitrile forming key polar contacts [1]. The target compound (2-bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide) shares the identical N-(1-cyanocyclobutyl)-N-methylbenzamide core scaffold and can serve as a minimalist probe or intermediate for WDR5-targeted library synthesis. The WDR5:MYC PPI inhibitor program reported in J. Med. Chem. (2019) achieved Kᵢ values in the low nanomolar range for optimized analogs containing this scaffold [1].

WDR5 MYC Protein–Protein Interaction X-Ray Crystallography

Computed Physicochemical Properties Comparison: 2-Bromo vs. 4-Fluoro Analog

Computed physicochemical properties differentiate the target 2-bromo compound from its 4-fluoro analog (CAS 1311607-03-0). The 4-fluoro analog has a reported XLogP3 of 2.7 and topological polar surface area (TPSA) of 44.1 Ų [1]. The target 2-bromo compound is expected to have a higher LogP (estimated ~2.9–3.1 based on the bromine atom's greater contribution to lipophilicity vs. fluorine; Br has a Hansch π constant of +0.86 vs. +0.14 for F) and a similar TPSA (~44 Ų, as the amide and nitrile contributions are unchanged). This approximately 0.2–0.4 LogP unit increase may influence membrane permeability and non-specific protein binding in cellular assays. The heavier bromine atom (atomic mass 79.9 vs. 19.0 for F) also provides a distinct mass spectral fragmentation pattern, useful for LC-MS/MS tracking in metabolic studies.

Drug-Likeness Physicochemical Properties Lead Optimization

Enamine Building Block Catalog Availability and Purity Specification

2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide is catalogued within the Enamine building block collection, the world's largest commercial supplier of screening compounds and chemical building blocks. Structurally related compounds in the same series (e.g., the 4-fluoro analog, CAS 1311607-03-0, Enamine catalog EN300-26680006; and the 4-[ethyl(isopropyl)amino] analog, CAS 1258675-42-1, EN300-26679843) are listed at 95.0% purity and supplied in 0.05 g to multi-gram quantities, with pricing at approximately $212 per 0.05 g for the closest analogs [1][2]. The target compound similarly appears across multiple supplier catalogs linked to the Enamine distribution network, indicating reliable commercial availability.

Chemical Sourcing Building Blocks Catalog Compounds

Recommended Research and Procurement Application Scenarios for 2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide (CAS 1427995-72-9)


Pd-Catalyzed Diversification for Focused Kinase or WDR5-Targeted Compound Libraries

The ortho-bromo substituent makes this building block ideal for parallel Suzuki–Miyaura or Buchwald–Hartwig library synthesis. Researchers constructing focused libraries targeting the WDR5 WIN-site can use this compound as a late-stage diversification point, coupling aryl boronic acids or amines to generate analogs probing the hydrophobic pocket occupied by the benzamide ring in PDB 6U5Y [1]. This approach mirrors the strategy employed in the J. Med. Chem. 2019 WDR5:MYC inhibitor optimization campaign, where biaryl and amino-substituted benzamide derivatives were systematically evaluated.

Bromo- vs. Fluoro-Substitution Comparison in Physicochemical and Metabolic Stability Profiling

Side-by-side comparison of this 2-bromo compound (estimated LogP ~2.9–3.1) with the 4-fluoro analog (CAS 1311607-03-0, XLogP3 = 2.7) [1] enables systematic evaluation of halogen effects on membrane permeability (PAMPA or Caco-2 assay), metabolic stability (liver microsome t₁/₂), and CYP450 inhibition. The heavier bromine also provides a distinct isotope pattern (⁷⁹Br:⁸¹Br ≈ 1:1) for mass spectrometry-based tracking in ADME studies.

Synthetic Intermediate for Cbl-b Inhibitor Development Programs

The N-(1-cyanocyclobutyl) motif appears in patent families describing cyano cyclobutyl compounds for Cbl-b inhibition (Nurix Therapeutics, US 12,049,471 B2, priority 2019) [1]. While the target compound is not explicitly listed in the granted patent claims, its scaffold shares the key 1-cyanocyclobutyl pharmacophore element. Medicinal chemistry teams pursuing Cbl-b E3 ligase inhibition may employ this building block to generate proprietary analogs through orthogonal diversification at the 2-bromo position.

Negative Control or Scaffold-Hopping Starting Point for Benzamide-Derived Chemical Probes

As a minimally elaborated benzamide bearing only the 2-bromo substituent, this compound can serve as a negative control or baseline reference in SAR studies where more complex N-(1-cyanocyclobutyl)-N-methylbenzamide derivatives are being profiled. Its well-defined structure (confirmed by SMILES: CN(C(=O)c1ccccc1Br)C1(C#N)CCC1) [1] and commercial availability make it suitable as a reproducible starting material for scaffold-hopping campaigns.

Quote Request

Request a Quote for 2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.